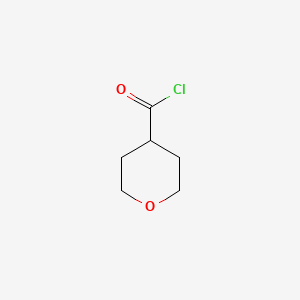

Tetrahydro-2H-pyran-4-carbonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

oxane-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClO2/c7-6(8)5-1-3-9-4-2-5/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYGUCYSSMOFTSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60383725 | |

| Record name | Tetrahydro-2H-pyran-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40191-32-0 | |

| Record name | Tetrahydro-2H-pyran-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | oxane-4-carbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic Profile of Tetrahydro-2H-pyran-4-carbonyl chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Tetrahydro-2H-pyran-4-carbonyl chloride (CAS No. 40191-32-0), a key building block in synthetic organic chemistry. This document details available and predicted spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), presented in a structured format for ease of reference and comparison. Furthermore, it outlines detailed experimental protocols for the acquisition of such spectra, catering to the needs of researchers in academic and industrial settings.

Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) / ppm | Multiplicity | Number of Protons | Assignment |

| 3.97-4.03 | m | 2H | H-2, H-6 (axial) |

| 3.40-3.49 | m | 2H | H-2, H-6 (equatorial) |

| 2.91-3.00 | m | 1H | H-4 |

| 1.99-2.06 | m | 2H | H-3, H-5 (equatorial) |

| 1.79-1.93 | m | 2H | H-3, H-5 (axial) |

| Solvent: CDCl₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) / ppm | Carbon Atom |

| ~175 | C=O |

| ~67 | C-2, C-6 |

| ~45 | C-4 |

| ~30 | C-3, C-5 |

| Note: These are predicted values based on typical chemical shifts for acyl chlorides and related cyclic ethers. Actual experimental values may vary. |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950 | Strong | C-H stretch (aliphatic) |

| ~1800 | Very Strong | C=O stretch (acyl chloride) |

| ~1100 | Strong | C-O-C stretch (ether) |

| Note: Predicted values are based on characteristic vibrational frequencies of functional groups and data from analogous structures like cyclohexanecarbonyl chloride. |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

| m/z | Ion | Method |

| 131 | [M+1]⁺ | Chemical Ionization (CI) |

| Note: The molecular weight of this compound is 148.59 g/mol . The observed ion corresponds to the protonated molecule. |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Approximately 10-20 mg of liquid this compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃).

-

The solution is transferred to a 5 mm NMR tube.

-

The tube is capped and carefully wiped clean before insertion into the spectrometer.

Instrumentation and Data Acquisition:

-

Instrument: A 400 MHz (or higher field) NMR spectrometer.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-32.

-

Relaxation delay: 1-2 seconds.

-

The residual solvent peak of CHCl₃ at 7.26 ppm is used for chemical shift calibration.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of scans: 1024 or more, depending on sample concentration.

-

Relaxation delay: 2 seconds.

-

The solvent peak of CDCl₃ at 77.16 ppm is used for chemical shift calibration.

-

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

-

A drop of neat this compound is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

A second salt plate is carefully placed on top to create a thin liquid film between the plates.

-

The plates are mounted in the spectrometer's sample holder.

Instrumentation and Data Acquisition:

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Method: Transmission.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Procedure: A background spectrum of the empty salt plates is recorded first and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

-

Method: Direct infusion or via Gas Chromatography (GC) inlet for a pure sample.

-

Ionization Technique:

-

Chemical Ionization (CI): Methane or isobutane is used as the reagent gas to produce the protonated molecular ion [M+H]⁺, which is a soft ionization technique that minimizes fragmentation.

-

Electron Ionization (EI): For fragmentation analysis, a standard electron energy of 70 eV is used. This hard ionization technique provides a characteristic fragmentation pattern that can aid in structural elucidation.

-

Instrumentation and Data Acquisition:

-

Instrument: A mass spectrometer (e.g., quadrupole, time-of-flight).

-

Mass Range: m/z 50-500.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and any significant fragment ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow from sample preparation to data interpretation in the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow of Spectroscopic Analysis.

An In-depth Technical Guide to the Synthesis and Purification of Tetrahydro-2H-pyran-4-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Tetrahydro-2H-pyran-4-carbonyl chloride, a key intermediate in various chemical and pharmaceutical applications. This document details the prevalent synthetic methodologies, purification protocols, and relevant quantitative data to assist researchers in its practical application.

Introduction

This compound is a cyclic acyl chloride that serves as a valuable building block in organic synthesis. Its structural motif is present in numerous biologically active molecules, making its efficient synthesis and purification a critical aspect of drug discovery and development. This guide outlines the conversion of Tetrahydro-2H-pyran-4-carboxylic acid to the target acyl chloride, focusing on common chlorinating agents and purification techniques.

Synthesis of this compound

The primary route for the synthesis of this compound involves the chlorination of the corresponding carboxylic acid, Tetrahydro-2H-pyran-4-carboxylic acid. The most common and effective chlorinating agents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).

Synthesis via Thionyl Chloride

The reaction with thionyl chloride is a widely used method for the preparation of acyl chlorides due to the convenient removal of byproducts (SO₂ and HCl) as gases.[1]

Reaction Scheme:

Caption: Synthesis of this compound using thionyl chloride.

Experimental Protocol:

A detailed experimental procedure for the synthesis using thionyl chloride has been reported as follows:[2]

-

To a 50 mL three-necked round-bottomed flask equipped with a magnetic stirrer, thermometer, and a reflux condenser, add Tetrahydro-2H-pyran-4-carboxylic acid (6.85 g, 52.6 mmol), thionyl chloride (9.79 g, 82.3 mmol), and toluene (10 mL).

-

Place the reaction flask in an oil bath preheated to 80 °C.

-

Stir the reaction mixture continuously for 1.5 hours at this temperature.

-

After the reaction is complete, remove the solvent and excess thionyl chloride by distillation under reduced pressure.

-

The resulting product is crude this compound, obtained as a light brown liquid.

This protocol reports a crude yield of 100% (7.81 g).[2]

Synthesis via Oxalyl Chloride

Oxalyl chloride is another effective reagent for this conversion, often used with a catalytic amount of N,N-dimethylformamide (DMF). This method is typically performed under milder conditions than the thionyl chloride route.

Reaction Scheme:

Caption: Synthesis of this compound using oxalyl chloride.

General Experimental Protocol:

While a specific protocol for the target molecule is not detailed in the searched literature, a general procedure is as follows:

-

Dissolve Tetrahydro-2H-pyran-4-carboxylic acid in a dry, inert solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Add a catalytic amount of DMF (e.g., 1-2 drops).

-

Slowly add oxalyl chloride (typically 1.1-1.5 equivalents) to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by suitable means (e.g., TLC by converting an aliquot to an ester or amide).

-

Upon completion, remove the solvent and excess oxalyl chloride by rotary evaporation. An additional co-evaporation with the solvent can be performed to ensure complete removal of volatile byproducts.

Purification

The purification of this compound is crucial to remove unreacted starting material, residual reagents, and byproducts. The primary method for purification is vacuum distillation.

Purification Workflow:

Caption: General workflow for the purification of this compound.

Experimental Protocol for Purification:

-

Removal of Volatiles: Following the synthesis, the crude product is concentrated under reduced pressure to remove the solvent and any remaining volatile reagents like thionyl chloride or oxalyl chloride.[2]

-

Vacuum Distillation: The crude residue is then subjected to fractional distillation under reduced pressure. This is the most effective method for obtaining the pure acyl chloride. The boiling point of this compound is reported as 50 °C, although the corresponding pressure for this measurement is not specified in the available literature.[2] A short-path distillation apparatus is suitable for this purpose, especially for smaller quantities. It is recommended to use a well-controlled vacuum source and to monitor the head temperature during distillation to collect the desired fraction.

Commercial suppliers of this compound typically specify a purity of ≥97%.[3]

Data Presentation

The following tables summarize the key quantitative data for the synthesis and properties of this compound.

Table 1: Synthesis Parameters

| Parameter | Thionyl Chloride Method | Oxalyl Chloride Method |

| Starting Material | Tetrahydro-2H-pyran-4-carboxylic acid | Tetrahydro-2H-pyran-4-carboxylic acid |

| Chlorinating Agent | Thionyl chloride (SOCl₂) | Oxalyl chloride ((COCl)₂) |

| Stoichiometry | ~1.5 equivalents of SOCl₂ | ~1.1-1.5 equivalents of (COCl)₂ |

| Solvent | Toluene | Dichloromethane (DCM) |

| Catalyst | None | N,N-Dimethylformamide (DMF) |

| Temperature | 80 °C[2] | Room Temperature |

| Reaction Time | 1.5 hours[2] | 1-2 hours |

| Reported Yield | 100% (crude)[2] | Not specified |

Table 2: Physicochemical and Characterization Data

| Property | Value | Reference |

| CAS Number | 40191-32-0 | |

| Molecular Formula | C₆H₉ClO₂ | |

| Molecular Weight | 148.59 g/mol | |

| Appearance | Light brown liquid (crude) or white powder | [2][3] |

| Boiling Point | 50 °C (pressure not specified) | [2] |

| ¹H-NMR (CDCl₃, δ/ppm) | 1.79-1.93 (m, 2H), 1.99-2.06 (m, 2H), 2.91-3.00 (m, 1H), 3.40-3.49 (m, 2H), 3.97-4.03 (m, 2H) | [2] |

| Mass Spectrometry (CI-MS, m/z) | 131 [M+1]⁺ | [2] |

| Purity (Commercial) | ≥97% | [3] |

Conclusion

The synthesis of this compound is reliably achieved from its corresponding carboxylic acid using standard chlorinating agents. The thionyl chloride method offers a high-yielding route to the crude product. While detailed purification parameters are not extensively documented, standard vacuum distillation techniques are effective for obtaining the high-purity compound required for subsequent synthetic applications. The data and protocols presented in this guide are intended to provide a solid foundation for researchers working with this important chemical intermediate.

References

A Technical Guide to the Nucleophilic Reactivity of Tetrahydro-2H-pyran-4-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydro-2H-pyran-4-carbonyl chloride is a versatile bifunctional molecule widely employed as a key building block in the synthesis of a diverse array of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its reactivity is dominated by the electrophilic nature of the acyl chloride moiety, making it susceptible to nucleophilic attack. This technical guide provides an in-depth analysis of the reactivity of this compound with various nucleophiles, including amines, alcohols, and thiols. Detailed reaction mechanisms, experimental protocols, and quantitative data are presented to offer a comprehensive resource for chemists engaged in synthetic research and drug development.

Core Reactivity: Nucleophilic Acyl Substitution

The fundamental reactivity of this compound is centered around the nucleophilic acyl substitution mechanism at the carbonyl carbon. The high electronegativity of both the oxygen and chlorine atoms polarizes the carbonyl bond, rendering the carbon atom highly electrophilic and thus an excellent target for nucleophiles. The chloride ion is an excellent leaving group, facilitating the reaction.

The general mechanism proceeds through a two-step addition-elimination pathway. First, the nucleophile attacks the carbonyl carbon, breaking the pi bond and forming a tetrahedral intermediate. Subsequently, the carbonyl double bond is reformed, and the chloride ion is eliminated.

Caption: General mechanism of nucleophilic acyl substitution.

Reactivity with Amine Nucleophiles: Amide Formation

This compound readily reacts with primary and secondary amines to form the corresponding N-substituted amides. These reactions are typically rapid and exothermic.[2][3][4] A base, such as triethylamine or pyridine, is often added to neutralize the hydrogen chloride byproduct, which can otherwise form an ammonium salt with the unreacted amine.

Quantitative Data for Amide Formation

| Nucleophile | Reagents & Solvents | Temperature (°C) | Time (h) | Yield (%) | Reference |

| (S)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester | CH₂Cl₂, sat. NaHCO₃(aq) | Room Temp. | 3 | Not specified | WO2012004299A1 |

| 7-amino-1,2,3,4-tetrahydroquinoline | Dichloromethane, Triethylamine | Room Temp. | 1 | Not specified | [5] |

| 3-amino-1,5,6,7-tetrahydro-4H-indol-4-one derivative | Pyridine | Room Temp. | 16 | 45 | WO2016202755A1 |

| 3-aminocyclohexyl)benzoate derivative | Not specified | Not specified | 18 | 102 | [6] |

| Amine derivative | Isohexane, Triethylamine | Room Temp. | Overnight | Not specified | US20250074900A1 |

Experimental Protocol: Synthesis of (S)-tert-butyl (1-(tetrahydro-2H-pyran-4-carbonyl)pyrrolidin-3-yl)carbamate

To a vigorously stirring solution of this compound (0.455 g, 3.06 mmol) in CH₂Cl₂ (10 mL) is added simultaneously portionwise saturated NaHCO₃(aq) (10 mL) and a solution of (S)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester (570 mg, 3.06 mmol) at room temperature. The resulting biphasic mixture is stirred vigorously at room temperature for 3 hours. The organic layer is then separated, dried, and concentrated to yield the product.

Caption: Experimental workflow for amide synthesis.

Reactivity with Alcohol Nucleophiles: Ester Formation

The reaction of this compound with alcohols proceeds readily to form esters.[7][8] Similar to amidation, these reactions are often carried out in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl produced.[9]

Quantitative Data for Ester Formation

| Nucleophile | Reagents & Solvents | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Androstane derivative | CH₂Cl₂, Pyridine, DMAP | Not specified | Not specified | 70 | [8] |

| Hydroxy-functionalized medium-sized ring | Not specified, DMAP | Room Temp. | 18 | Not specified | [9] |

| Sulfone derivative | Not specified | 80 | 15 | Not specified | [2] |

Experimental Protocol: Synthesis of 6-Oxo-23,24-dinor-5α-cholan-2-en-22-yl tetrahydro-2H-pyran-4-carboxylate

To a solution of the alcohol precursor (0.15 g, 0.454 mmol) in DCM (45 mL) is added pyridine (1.80 mL) and DMAP (75 mg). This compound (0.17 mL, 1.374 mmol) is then added, and the reaction mixture is stirred. Upon completion, the mixture is worked up to isolate the ester product.[8]

Caption: Experimental workflow for ester synthesis.

Reactivity with Thiol Nucleophiles: Thioester Formation

General Reaction

The reaction of this compound with a thiol (R-SH) in the presence of a base yields the corresponding S-thioester.

Expected Experimental Protocol

A likely protocol would involve dissolving the thiol and a non-nucleophilic base (e.g., triethylamine) in a suitable aprotic solvent (e.g., dichloromethane). This compound would then be added, likely at a reduced temperature to control the initial exotherm, followed by stirring at room temperature until completion. Standard aqueous work-up and purification would then yield the desired thioester.

References

- 1. 69595-02-4 | Tetrahydrofuran-3-carbonyl chloride | Chlorides | Ambeed.com [ambeed.com]

- 2. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. US20250074900A1 - Isoindolinone inhibitors of the mdm2-p53 interaction and process for making them - Google Patents [patents.google.com]

- 5. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 6. 1501-26-4 | Methyl 5-chloro-5-oxopentanoate | Ezetimibe Related | Ambeed.com [ambeed.com]

- 7. Thioester and thioacid synthesis by acylation of thiols (thiolation) [organic-chemistry.org]

- 8. Tetrahydro-2H-pyran-4-carboxylic acid | 5337-03-1 | FT43995 [biosynth.com]

- 9. WO2018178691A1 - Isoindolinone inhibitors of the mdm2-p53 interaction and process for making them - Google Patents [patents.google.com]

Stability and Storage of Tetrahydro-2H-pyran-4-carbonyl chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydro-2H-pyran-4-carbonyl chloride is a versatile reagent in organic synthesis, prized as a building block for a variety of complex molecules in the pharmaceutical and agrochemical industries. Its utility is primarily derived from the reactive acyl chloride moiety, which allows for the facile formation of esters and amides. However, this high reactivity also necessitates careful consideration of its stability and appropriate storage and handling procedures to ensure its integrity and prevent hazardous situations. This technical guide provides an in-depth overview of the stability profile, recommended storage conditions, and safe handling protocols for this compound, based on available safety data and its application in synthetic chemistry.

Chemical Properties and Stability Profile

This compound is a colorless to light yellow liquid with the molecular formula C₆H₉ClO₂.[1] The stability of this compound is intrinsically linked to its high reactivity, particularly its sensitivity to nucleophiles, most notably water.

Moisture Sensitivity: The primary factor affecting the stability of this compound is its extreme sensitivity to moisture. It reacts violently with water in a hydrolysis reaction to form tetrahydro-2H-pyran-4-carboxylic acid and corrosive hydrogen chloride gas.[1][2][3] This reaction is rapid and exothermic, and the liberation of toxic gas presents a significant hazard.[2][4] Therefore, all handling and storage must be conducted under strictly anhydrous conditions.

Thermal Stability: While stable under normal storage conditions, thermal decomposition can occur, especially under fire conditions, leading to the release of irritating and toxic gases, including carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl).[2][4]

Incompatible Materials: To maintain stability and prevent hazardous reactions, this compound should be stored away from:

Recommended Storage Conditions

Proper storage is critical to preserving the quality and ensuring the safety of this compound. The following table summarizes the recommended storage conditions from various sources.

| Parameter | Recommendation | Source(s) |

| Temperature | Refrigerated (0-8°C) or Room Temperature | [5][6] |

| Atmosphere | Store under an inert atmosphere (e.g., Argon) | [5] |

| Container | Tightly sealed, moisture-proof container | [7][8][9] |

| Storage Area | A well-ventilated, dry area, designated for corrosive materials | [2] |

| Incompatibilities | Segregate from water, strong bases, oxidizing agents, and amines | [2][4] |

Logical Relationship of Storage and Stability

The following diagram illustrates the key factors influencing the stability of this compound.

Caption: Factors influencing the stability of this compound.

Experimental Protocols: Handling in Acylation Reactions

Objective: To perform an N-acylation using this compound.

Materials:

-

Amine substrate

-

This compound

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Tertiary amine base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIEA))

-

Inert gas (Argon or Nitrogen)

-

Standard glassware, dried in an oven and cooled under an inert atmosphere

Procedure:

-

The amine substrate is dissolved in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

The solution is cooled to 0°C using an ice bath.

-

Triethylamine (typically 1.1 to 1.5 equivalents relative to the acyl chloride) is added dropwise to the stirred solution.

-

This compound (typically 1.0 to 1.2 equivalents relative to the amine) is added dropwise to the reaction mixture.

-

The reaction is stirred at 0°C for a period (e.g., 30 minutes) and then allowed to warm to room temperature, with stirring continued until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, the reaction is quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can then be purified by column chromatography.

The following diagram outlines the general workflow for a typical acylation reaction.

Caption: General workflow for an N-acylation reaction.

Conclusion

This compound is a valuable synthetic intermediate whose utility is directly related to its reactivity. Its stability is primarily compromised by moisture, leading to hydrolysis. Therefore, stringent adherence to anhydrous storage and handling conditions is paramount. By storing the compound in a tightly sealed container under an inert atmosphere and refrigerated, and by following safe handling protocols in a well-ventilated area, researchers can ensure the integrity of the reagent and the safety of their laboratory operations.

References

- 1. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Sciencemadness Discussion Board - Acyl chlorides stability - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. SATHEE: Chemistry Acid Chloride [satheejee.iitk.ac.in]

- 6. Synthesis of New Brassinosteroid Analogs with Androstane Skeleton and Heterocyclic Acyl Side Chains: Preliminary Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fiveable.me [fiveable.me]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

Physical and chemical properties of "Tetrahydro-2H-pyran-4-carbonyl chloride"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Tetrahydro-2H-pyran-4-carbonyl chloride, a versatile building block in modern organic synthesis. The information presented herein is intended to support research and development activities by providing key data, detailed experimental protocols, and visualizations of fundamental reaction pathways.

Physical and Chemical Properties

This compound is a reactive acyl chloride derivative of tetrahydropyran-4-carboxylic acid. It is a key intermediate in the synthesis of a variety of more complex molecules, particularly in the fields of medicinal chemistry and materials science.

Physical Properties

A summary of the key physical properties of this compound is presented in Table 1. This data has been compiled from various chemical suppliers and databases.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₉ClO₂ | [1][2] |

| Molecular Weight | 148.59 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | [3][4] |

| Boiling Point | 50 °C | [3][5] |

| Density | 1.201 ± 0.06 g/cm³ (Predicted) | [3][5] |

| Refractive Index | 1.463 | [6] |

| Flash Point | 71.8 °C | [6] |

| Solubility | Soluble in non-polar solvents such as chloroform and dichloromethane. Reacts violently with water. | [6] |

Chemical Properties

This compound is characterized by the electrophilic carbonyl carbon of the acyl chloride group, making it highly susceptible to nucleophilic attack. This reactivity is the basis for its utility in organic synthesis.

-

Reactivity with Water: It reacts violently with water, hydrolyzing to the corresponding carboxylic acid (Tetrahydro-2H-pyran-4-carboxylic acid) and hydrochloric acid. This reaction is exothermic and liberates toxic gas.[6][7]

-

Acylation Reactions: As a typical acyl chloride, it readily reacts with a wide range of nucleophiles, such as alcohols, phenols, amines, and anilines, to form the corresponding esters and amides. These reactions typically proceed via a nucleophilic addition-elimination mechanism.

-

Friedel-Crafts Acylation: It can be used as an acylating agent in Friedel-Crafts reactions with aromatic compounds in the presence of a Lewis acid catalyst to form aryl ketones.

Synthesis

The most common method for the preparation of this compound is the reaction of Tetrahydro-2H-pyran-4-carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.

Experimental Protocol: Synthesis from Tetrahydro-2H-pyran-4-carboxylic acid

The following protocol is based on a procedure described in the chemical literature.[3]

Materials:

-

Tetrahydro-2H-pyran-4-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Toluene

-

50 mL three-necked round-bottomed flask

-

Stirrer

-

Thermometer

-

Reflux condenser

-

Oil bath

Procedure:

-

In a 50 mL three-necked round-bottomed flask, sequentially add 6.85 g (52.6 mmol) of Tetrahydro-2H-pyran-4-carboxylic acid, 9.79 g (82.3 mmol) of thionyl chloride, and 10 mL of toluene.

-

Assemble a stirrer, thermometer, and reflux condenser on the flask.

-

Place the reaction system in an oil bath at 80 °C.

-

Continuously stir the reaction for 1.5 hours.

-

At the end of the reaction, remove the solvent and excess thionyl chloride by distillation under reduced pressure to afford this compound as a light brown liquid.

Visualization of Synthesis Workflow:

Caption: Synthesis of this compound.

Key Reactions and Experimental Protocols

The reactivity of this compound makes it a valuable reagent for the introduction of the tetrahydropyran-4-carbonyl moiety into various molecules.

Esterification: Reaction with Alcohols

This compound reacts with alcohols in the presence of a base to form the corresponding esters. The base is required to neutralize the HCl byproduct.

While a specific protocol for the reaction of this compound with ethanol was not found in the searched literature, the following is a representative procedure adapted from general methods for the esterification of acyl chlorides.

Materials:

-

This compound

-

Ethanol, anhydrous

-

Pyridine or Triethylamine (base)

-

Anhydrous diethyl ether or dichloromethane (solvent)

-

Round-bottomed flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

Procedure:

-

In a round-bottomed flask, dissolve the alcohol (1.0 equivalent) and the base (1.1 equivalents) in the anhydrous solvent.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of this compound (1.0 equivalent) in the same solvent from a dropping funnel with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC.

-

Upon completion, wash the reaction mixture with water, dilute HCl, and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

-

Purify the product by distillation or column chromatography.

Visualization of Esterification Mechanism:

Caption: Nucleophilic addition-elimination mechanism of esterification.

Amidation: Reaction with Amines

The reaction of this compound with primary or secondary amines yields the corresponding amides. An excess of the amine or a non-nucleophilic base is used to neutralize the HCl formed.

The following protocol is based on a procedure described in a patent for the synthesis of a Weinreb amide derivative.

Materials:

-

This compound

-

N,O-Dimethylhydroxylamine hydrochloride (methoxymethylamine hydrochloride)

-

Triethylamine

-

Acetonitrile

-

100 mL glass vessel

-

Stirring device

-

Thermometer

-

Dropping funnel

-

Reflux condenser

Procedure:

-

In a 100 mL glass vessel equipped with a stirring device, thermometer, dropping funnel, and reflux condenser, charge 3.94 g (40.3 mmol) of methoxymethylamine hydrochloride and 40 mL of acetonitrile.

-

While maintaining the liquid temperature at 0 °C, gradually add 8.16 g (80.6 mmol) of triethylamine to the mixture.

-

Gradually add 5.00 g (33.6 mmol) of this compound to the mixture.

-

React the resulting mixture at 0 °C for 1.5 hours under stirring.

-

After completion, perform a suitable work-up to isolate the product.

Visualization of Amidation Workflow:

Caption: Workflow for the synthesis of a tetrahydropyran carboxamide.

Friedel-Crafts Acylation

This compound can acylate aromatic rings in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to produce aryl ketones.

The following is a general procedure for Friedel-Crafts acylation, which can be adapted for this compound.

Materials:

-

This compound

-

Aromatic compound (e.g., benzene, anisole)

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM) or carbon disulfide (CS₂) (solvent)

-

Round-bottomed flask

-

Magnetic stirrer

-

Reflux condenser with a gas trap

-

Ice bath

Procedure:

-

In a round-bottomed flask, suspend anhydrous AlCl₃ (1.1 equivalents) in the anhydrous solvent.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of this compound (1.0 equivalent) in the same solvent.

-

Add the aromatic compound (1.0 equivalent) dropwise to the stirred mixture.

-

Allow the reaction to proceed at low temperature and then warm to room temperature or heat under reflux, monitoring by TLC.

-

Upon completion, carefully pour the reaction mixture onto crushed ice and concentrated HCl.

-

Separate the organic layer, wash with water, sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting ketone by distillation or chromatography.

Visualization of Friedel-Crafts Acylation Mechanism:

Caption: Mechanism of Friedel-Crafts Acylation.

Safety Information

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazards: Causes severe skin burns and eye damage.[7] Reacts violently with water, liberating toxic gas.[6][7] Harmful if swallowed, in contact with skin, or if inhaled.[6]

-

Precautionary Measures: Wear protective gloves, protective clothing, eye protection, and face protection.[7] Do not breathe dust, fume, gas, mist, vapors, or spray.[7] Wash hands and any exposed skin thoroughly after handling.[7]

-

Storage: Keep in a dark place, sealed in a dry container, at room temperature.[3][5]

Always consult the Safety Data Sheet (SDS) before handling this compound.

Conclusion

This compound is a highly reactive and versatile intermediate in organic synthesis. Its ability to readily undergo acylation reactions with a variety of nucleophiles makes it a valuable tool for the construction of complex molecules containing the tetrahydropyran motif, a common feature in many biologically active compounds. Proper handling and consideration of its reactivity are essential for its safe and effective use in the laboratory.

References

An In-depth Technical Guide to Tetrahydro-2H-pyran-4-carbonyl chloride (CAS 40191-32-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydro-2H-pyran-4-carbonyl chloride is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its structural motif, featuring a tetrahydropyran ring, is a common scaffold in a variety of biologically active molecules and approved pharmaceutical agents. The presence of the highly reactive acyl chloride functional group makes it an excellent starting material for the synthesis of a diverse range of derivatives, including amides and esters, which are key intermediates in drug discovery and development.[1] This guide provides a comprehensive overview of the physicochemical properties, synthesis, and experimental applications of this compound.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in the table below. This data has been compiled from various chemical suppliers and databases.

| Property | Value | Reference |

| CAS Number | 40191-32-0 | [1][2][3] |

| Molecular Formula | C₆H₉ClO₂ | [1][2][3] |

| Molecular Weight | 148.59 g/mol | [1][2][3] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 50-55 °C | [1] |

| 195.6 ± 33.0 °C at 760 mmHg | ||

| Density | 1.2 ± 0.1 g/cm³ | |

| Refractive Index | 1.464 |

Synthesis and Purification

Synthesis from Tetrahydro-2H-pyran-4-carboxylic acid

A common and straightforward method for the preparation of this compound is the reaction of the corresponding carboxylic acid with thionyl chloride.

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add Tetrahydro-2H-pyran-4-carboxylic acid.

-

Reagent Addition: Add an excess of thionyl chloride (approximately 2-3 equivalents) to the flask. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Reaction Conditions: The reaction mixture is typically heated to reflux and stirred for several hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

Work-up and Purification: After the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure. The crude this compound can then be purified by vacuum distillation to yield the final product.

Reactivity and Applications in Drug Development

The high reactivity of the acyl chloride group makes this compound a valuable intermediate for introducing the tetrahydropyran moiety into various molecular scaffolds. It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles, such as amines and alcohols, to form stable amide and ester linkages, respectively. This is a common strategy in the synthesis of pharmaceutical agents.

General Experimental Workflow for Acylation Reactions

The following workflow outlines a typical procedure for the acylation of a primary or secondary amine with this compound. This procedure can be adapted for other nucleophiles, such as alcohols, with minor modifications.

Experimental Protocol:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine nucleophile and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.5-2.0 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or N,N-dimethylformamide).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Slowly add a solution of this compound (1.0-1.2 equivalents) in the same anhydrous solvent to the stirred amine solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the appropriate time (typically 1-12 hours). The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction is quenched by the addition of water or a saturated aqueous solution of ammonium chloride. The aqueous layer is then extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired amide.

Safety and Handling

This compound is a reactive and potentially hazardous chemical. It is crucial to handle it with appropriate safety precautions in a well-ventilated fume hood.

-

Hazards: It is corrosive and can cause severe skin burns and eye damage. It reacts violently with water, liberating toxic hydrogen chloride gas.[4]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from moisture and incompatible materials such as strong bases and oxidizing agents.

Always consult the Safety Data Sheet (SDS) for detailed safety and handling information before use.

Conclusion

This compound is a valuable and reactive building block for the synthesis of complex organic molecules, particularly in the field of pharmaceutical development. Its ability to readily form amide and ester bonds makes it a key intermediate for introducing the tetrahydropyran scaffold, a privileged structure in medicinal chemistry. The experimental protocols and data presented in this guide are intended to provide researchers and scientists with the necessary information to effectively and safely utilize this compound in their synthetic endeavors.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of Tetrahydro-2H-pyran-4-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydro-2H-pyran-4-carbonyl chloride is a valuable synthetic intermediate in medicinal chemistry and drug development. Its molecular structure and conformational preferences are critical determinants of its reactivity and its ability to interact with biological targets. This technical guide provides a comprehensive overview of the molecular structure and conformational analysis of this compound, drawing upon established principles of stereochemistry and spectroscopic data. While specific experimental data on its crystal structure is limited in the public domain, this guide extrapolates from analogous substituted tetrahydropyran and cyclohexane systems to present a robust theoretical model. Detailed experimental protocols for its synthesis and conformational analysis are also provided to facilitate further research and application.

Introduction

The tetrahydropyran (THP) ring is a prevalent scaffold in a vast array of natural products and pharmaceutical agents due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. As a functionalized derivative, this compound serves as a key building block for introducing the THP moiety and a reactive carbonyl group for further chemical transformations. Understanding the three-dimensional arrangement of this molecule is paramount for rational drug design and the prediction of its chemical behavior.

This guide will delve into the intricacies of its molecular architecture, focusing on the conformational isomerism of the six-membered ring and the orientational preference of the carbonyl chloride substituent.

Molecular Structure

The molecular formula of this compound is C₆H₉ClO₂, with a molecular weight of 148.59 g/mol . The molecule consists of a saturated six-membered heterocyclic ring containing one oxygen atom (the tetrahydropyran ring) and a carbonyl chloride group attached to the C4 position.

Structural Representation

The chemical structure can be represented in two dimensions as shown below. However, to fully appreciate its chemical properties, a

Technical Guide: Solubility of Tetrahydro-2H-pyran-4-carbonyl chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to Tetrahydro-2H-pyran-4-carbonyl chloride

This compound is a cyclic acyl chloride. Acyl chlorides are derivatives of carboxylic acids where the hydroxyl group is replaced by a chloride ion. This substitution renders the carbonyl carbon highly electrophilic, making acyl chlorides valuable reagents in organic synthesis, particularly in acylation reactions. However, this high reactivity also dictates their solubility and stability in various solvents.

Qualitative Solubility and Reactivity Profile

The solubility of this compound is intrinsically linked to its reactivity. As a typical acyl halide, it is expected to be soluble in a range of aprotic organic solvents. Conversely, it will react with protic solvents.[1][2] The following table summarizes the expected solubility and reactivity in different classes of organic solvents.

| Solvent Class | Representative Solvents | Expected Solubility/Reactivity | Remarks |

| Non-Polar Aprotic | Hexanes, Toluene, Benzene | Generally Soluble | These solvents are non-reactive and will dissolve the compound based on polarity matching. |

| Polar Aprotic | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate, Acetonitrile | Generally Soluble | These are common solvents for reactions involving acyl chlorides as they are inert to the functional group. |

| Protic Solvents (Alcohols) | Methanol, Ethanol, Isopropanol | Reactive (Reacts to form esters) | Acyl chlorides react with alcohols in a vigorous, often exothermic reaction to yield the corresponding ester.[3][4] This is not a true dissolution. |

| Protic Solvents (Water) | Water | Highly Reactive (Reacts violently to form a carboxylic acid) | Acyl chlorides react readily with water, and often violently, to hydrolyze back to the parent carboxylic acid, releasing HCl gas.[5][6] They are not considered soluble in water. |

| Other | Diethyl ether | Generally Soluble | A common aprotic solvent suitable for reactions with acyl chlorides. |

Experimental Protocol for Solubility Determination of a Reactive Compound

Due to the reactive nature of this compound, standard solubility determination methods require modification to prevent reaction with the solvent or atmospheric moisture.

Objective: To determine the qualitative and semi-quantitative solubility of a reactive compound in a given aprotic organic solvent under inert conditions.

Materials:

-

This compound

-

Anhydrous aprotic solvent of interest (e.g., Dichloromethane, Tetrahydrofuran)

-

Dry glassware (Schlenk flasks or oven-dried vials with septa)

-

Inert gas supply (Nitrogen or Argon) with manifold

-

Syringes and needles

-

Magnetic stirrer and stir bars

-

Analytical balance

Methodology:

-

Preparation of Inert Environment:

-

Thoroughly dry all glassware in an oven at >100°C for several hours and allow to cool in a desiccator.

-

Assemble the glassware while hot and purge with a stream of inert gas (Nitrogen or Argon).

-

Maintain a positive pressure of the inert gas throughout the experiment.

-

-

Solvent Addition:

-

Using a dry syringe, transfer a known volume of the anhydrous aprotic solvent into a pre-weighed, inerted flask containing a magnetic stir bar.

-

-

Solute Addition:

-

In a glovebox or under a positive flow of inert gas, accurately weigh a small amount of this compound.

-

Quickly transfer the weighed compound to the flask containing the solvent.

-

-

Observation and Dissolution:

-

Seal the flask and begin stirring.

-

Visually observe for dissolution. If the solid dissolves completely, the compound is soluble at that concentration.

-

If the solid does not dissolve, incrementally add more of the anhydrous solvent until dissolution is observed. Record the total volume of solvent used.

-

Alternatively, for semi-quantitative analysis, prepare a series of vials with a fixed amount of solute and incrementally increasing volumes of solvent.

-

-

Confirmation of Stability (Optional but Recommended):

-

After a period of stirring (e.g., 1 hour), take an aliquot of the solution using a dry syringe.

-

Analyze the sample by a suitable method (e.g., ¹H NMR, GC-MS) to confirm that the compound has not reacted with the solvent or any trace impurities. The presence of new signals could indicate degradation or reaction.

-

Visualization of Solvent Selection Workflow

The following diagram illustrates a logical workflow for selecting an appropriate solvent for a reactive compound like this compound.

Caption: Solvent selection workflow for a reactive compound.

This guide provides a framework for understanding and working with this compound in the context of its solubility in organic solvents. For critical applications, it is imperative to perform small-scale experimental verification as outlined in the protocol.

References

A Technical Guide to the Safe Handling of Tetrahydro-2H-pyran-4-carbonyl chloride

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for informational purposes only. It is not a substitute for a formal Safety Data Sheet (SDS). Always consult the official SDS from your supplier and adhere to all institutional and governmental safety protocols before handling this chemical.

Introduction

Tetrahydro-2H-pyran-4-carbonyl chloride (CAS No: 40191-32-0) is a versatile acylating agent and a key building block in organic synthesis.[1] Its utility in the formation of esters and amides makes it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and other fine chemicals.[1] However, its reactivity also necessitates strict adherence to safety and handling protocols. This guide provides in-depth information on its properties, hazards, and the necessary precautions for its safe use in a laboratory setting.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a substance is the foundation of its safe handling. Key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 40191-32-0 | [1][2][3][4] |

| Molecular Formula | C₆H₉ClO₂ | [1][2][3][5] |

| Molecular Weight | 148.59 g/mol | [1][3][5] |

| Appearance | Colorless to light yellow, clear liquid | [1][2][4] |

| Boiling Point | 195.6 ± 33.0 °C at 760 mmHg50 - 52 °C at 1 mmHg50 - 55 °C | [6][4][1] |

| Density | 1.2 ± 0.1 g/cm³ | [6][7] |

| Purity | >95% to >98% | [1][3][4] |

| Storage Temperature | 0-8°C (Refrigerated) | [1][4] |

Hazard Identification and Classification

This compound is classified as a hazardous chemical. It is crucial to understand its specific dangers to implement appropriate safety measures. The substance causes severe skin burns and eye damage, may be corrosive to metals, and reacts violently with water, liberating toxic hydrogen chloride gas.[2][4]

| GHS Classification | Pictogram | Signal Word | Hazard Statement(s) | Precautionary Statement(s) |

| Skin Corrosion/Irritation | Danger | H314: Causes severe skin burns and eye damage.[2][4][5] | P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, P501[2][4][5] | |

| Corrosive to Metals | Warning | H290: May be corrosive to metals.[2] | P234 | |

| Aquatic Hazard | No Pictogram | No Signal Word | H412: Harmful to aquatic life with long lasting effects.[5] | P273[5] |

Hazard Mitigation Workflow

The following workflow provides a logical approach to identifying hazards and selecting the appropriate personal protective equipment (PPE) before beginning any work with this chemical.

References

- 1. chemimpex.com [chemimpex.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. aobchem.com [aobchem.com]

- 4. fishersci.com [fishersci.com]

- 5. Oxane-4-carbonyl chloride | C6H9ClO2 | CID 2795505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | CAS#:40191-32-0 | Chemsrc [chemsrc.com]

- 7. echemi.com [echemi.com]

Methodological & Application

Application Notes and Protocols for Amide Synthesis using Tetrahydro-2H-pyran-4-carbonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of amides utilizing tetrahydro-2H-pyran-4-carbonyl chloride. This versatile reagent is frequently employed in medicinal chemistry and drug discovery, particularly in the synthesis of bioactive molecules such as PI3K inhibitors.

Introduction

Amide bond formation is a cornerstone of organic and medicinal chemistry. The reaction of an acyl chloride with an amine is a robust and widely used method for synthesizing amides due to its efficiency and broad substrate scope. This compound is a valuable building block that introduces a tetrahydropyran (THP) moiety, a common scaffold in many biologically active compounds. The THP ring can improve physicochemical properties such as solubility and metabolic stability. This protocol details the synthesis of N-substituted tetrahydro-2H-pyran-4-carboxamides, with a particular focus on their application in the development of Phosphoinositide 3-kinase (PI3K) inhibitors.

Data Presentation

The following table summarizes representative examples of amide synthesis using this compound with various amines, highlighting the reaction conditions and yields.

| Amine Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| (S)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester | Sat. NaHCO3 (aq) | CH2Cl2 | Room Temp. | 3 | High | [1] |

| 7-Nitro-1,2,3,4-tetrahydroquinoline | Triethylamine | Dichloromethane | Room Temp. | 24 | - | [2] |

| 2-amino-4,5-dimethoxybenzonitrile | DIEA | Dichloromethane | 0 | 2 | 95 | [3] |

| 3-amino-1,5,6,7-tetrahydro-4H-indol-4-one derivative | Pyridine | Pyridine | Room Temp. | 16 | 45 | [4] |

| (S)-3-aminopyrrolidine-1-carboxylate | Triethylamine | Dichloromethane | Room Temp. | 0.17 | - | [5] |

| 3-aminocyclohexyl)benzoate derivative | - | - | - | 18 | 102 (crude) | [6] |

Experimental Protocols

General Protocol for Amide Synthesis

This protocol describes a general method for the acylation of amines with this compound.

Materials:

-

This compound

-

Amine substrate

-

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

Tertiary amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIEA)) or an aqueous inorganic base (e.g., saturated Sodium Bicarbonate)

-

Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

-

Standard laboratory glassware and stirring equipment

-

Chromatography supplies for purification (e.g., silica gel)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the amine substrate (1.0 equivalent) in the chosen anhydrous solvent.

-

Base Addition: Add the base (1.1 to 1.5 equivalents) to the solution. For organic bases like TEA or DIEA, add them dropwise at room temperature. For aqueous bases like saturated sodium bicarbonate, a biphasic system will be formed.

-

Acyl Chloride Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a solution of this compound (1.0 to 1.2 equivalents) in the same anhydrous solvent to the stirred amine solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the time indicated in the table above or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up:

-

For reactions with organic bases: Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate). Combine the organic layers, wash with brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

-

For biphasic reactions with inorganic bases: Separate the organic layer. Extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.

Safety Precautions

-

This compound is corrosive and reacts violently with water. Handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

The reaction can be exothermic. Ensure proper cooling, especially during the addition of the acyl chloride.

Visualizations

Amide Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of amides from this compound.

References

- 1. Synthesis and structure-activity relationships of dual PI3K/mTOR inhibitors based on a 4-amino-6-methyl-1,3,5-triazine sulfonamide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy (tetrahydro-2H-pyran-4-yl)Carbamic chloride [smolecule.com]

- 4. WO2016202755A1 - 3-amino-1,5,6,7-tetrahydro-4h-indol-4-ones - Google Patents [patents.google.com]

- 5. Recent Advances of PI3 Kinase Inhibitors: Structure Anticancer Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure–Activity Relationship Study of Covalent Pan-phosphatidylinositol 5-Phosphate 4-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Esterification of Tetrahydro-2H-pyran-4-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydro-2H-pyran-4-carbonyl chloride is a valuable reactive intermediate used in the synthesis of a variety of chemical entities, particularly in the fields of medicinal chemistry and materials science. The tetrahydropyran (THP) moiety is a common scaffold in many biologically active molecules and pharmaceuticals, imparting favorable physicochemical properties such as increased solubility and metabolic stability. One of the most fundamental transformations of this acyl chloride is its reaction with alcohols to form the corresponding esters. This esterification reaction provides a robust and efficient method for introducing the tetrahydropyran-4-carboxylate substructure into a target molecule.

This document provides a detailed protocol for the esterification of this compound with an alcohol, using a standard base-mediated approach. It also includes essential safety information, a summary of expected outcomes, and a visual representation of the experimental workflow.

Safety Precautions

This compound is a corrosive and moisture-sensitive compound. It reacts violently with water, liberating toxic hydrogen chloride gas.[1] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1] Ensure that an eyewash station and safety shower are readily accessible.[1] The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the acid chloride.

Materials and Methods

Materials:

-

This compound (CAS: 40191-32-0)

-

Anhydrous alcohol (e.g., ethanol, methanol)

-

Anhydrous triethylamine (Et₃N) or pyridine

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl) solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Septa and needles for inert atmosphere techniques

-

Addition funnel

-

Separatory funnel

-

Rotary evaporator

Detailed Experimental Protocol: Synthesis of Ethyl Tetrahydro-2H-pyran-4-carboxylate

This protocol describes a general procedure for the esterification of this compound.

1. Reaction Setup: a. Flame-dry a two-necked round-bottom flask equipped with a magnetic stir bar. b. Allow the flask to cool to room temperature under a stream of dry nitrogen or argon and maintain the inert atmosphere throughout the reaction. c. To the flask, add the desired alcohol (e.g., ethanol, 1.2 equivalents) and anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.2 M with respect to the acid chloride. d. Add anhydrous triethylamine (1.5 equivalents) to the solution. e. Cool the stirred solution to 0 °C using an ice-water bath.

2. Addition of Acyl Chloride: a. In a separate, dry vial, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM. b. Draw the acid chloride solution into a syringe and add it dropwise to the cold, stirred solution of the alcohol and base over 10-15 minutes.

3. Reaction Monitoring: a. Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. b. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

4. Work-up Procedure: a. Quench the reaction by slowly adding deionized water. b. Transfer the mixture to a separatory funnel. c. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. d. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. e. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

5. Purification: a. Purify the crude ester by flash column chromatography on silica gel, eluting with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

6. Analysis: a. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Summary

The following table summarizes representative data for the synthesis of esters from tetrahydropyran-4-carboxylic acid derivatives.

| Entry | Starting Material | Alcohol | Product | Yield (%) | Notes |

| 1 | Tetrahydro-2H-pyran-4-carboxylic acid | Methanol | Methyl tetrahydro-2H-pyran-4-carboxylate | 99% | Reaction performed with dimethyl sulfate and potassium carbonate in acetone.[1][2] |

| 2 | This compound | Ethanol | Ethyl tetrahydro-2H-pyran-4-carboxylate | >90% | Expected yield based on typical high-yielding esterification reactions from acyl chlorides. Specific literature data for this exact reaction was not identified. |

| 3 | This compound | Isopropanol | Isopropyl tetrahydro-2H-pyran-4-carboxylate | >90% | Expected yield based on typical high-yielding esterification reactions from acyl chlorides. Specific literature data for this exact reaction was not identified. |

Experimental Workflow Diagram

Caption: Workflow for the synthesis of tetrahydropyran esters.

References

Application Notes and Protocols: Tetrahydro-2H-pyran-4-carbonyl chloride in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Tetrahydro-2H-pyran-4-carbonyl chloride is a versatile reagent and building block in modern organic synthesis, particularly valued for its role in the construction of complex heterocyclic frameworks. Its unique structural features, combining a reactive acyl chloride with a saturated tetrahydropyran ring, make it an attractive synthon for introducing this motif into a variety of molecular scaffolds. The tetrahydropyran moiety is a common feature in numerous bioactive natural products and pharmaceuticals, often contributing to improved pharmacokinetic properties such as solubility and metabolic stability.

These application notes provide an overview of the utility of this compound in the synthesis of diverse heterocyclic compounds with significant potential in drug discovery and agrochemicals. Detailed protocols for key transformations are provided to facilitate the practical application of this valuable reagent.

Synthesis of Tetrahydroquinoline-Based mTOR Inhibitors

Tetrahydroquinoline derivatives are a prominent class of nitrogen-containing heterocycles with a wide range of biological activities. The incorporation of the tetrahydro-2H-pyran-4-carbonyl moiety has been explored in the development of novel inhibitors of the mammalian target of rapamycin (mTOR), a crucial regulator of cell growth and metabolism that is often dysregulated in cancer.[1]

Application:

The acylation of a tetrahydroquinoline scaffold with this compound is a key step in the synthesis of potential mTOR inhibitors. This reaction introduces the tetrahydropyran group, which can modulate the physicochemical and pharmacological properties of the final compounds.

Experimental Protocol: Synthesis of (7-Nitro-3,4-dihydroquinolin-1(2H)-yl)(tetrahydro-2H-pyran-4-yl)methanone

This protocol details the acylation of 7-nitro-1,2,3,4-tetrahydroquinoline with this compound.[2]

Materials:

-

7-Nitro-1,2,3,4-tetrahydroquinoline

-

This compound

-

Triethylamine

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Sodium sulfate

-

Crushed ice

Procedure:

-

Dissolve 7-nitro-1,2,3,4-tetrahydroquinoline (1.0 eq) in dichloromethane.

-

Add triethylamine (1.0 eq) dropwise to the solution with continuous stirring.

-

After 30 minutes, add this compound (1.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 24 hours.

-

Quench the reaction by pouring it over crushed ice.

-

Extract the product with dichloromethane.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The subsequent reduction of the nitro group can be achieved using reagents such as zinc and ammonium chloride.[2]

Quantitative Data:

| Compound | Starting Material | Reagents | Solvent | Yield (%) | Melting Point (°C) |

| (7-Nitro-3,4-dihydroquinolin-1(2H)-yl)(cyclohexyl)methanone | 7-Nitro-1,2,3,4-tetrahydroquinoline | Cyclohexanecarbonyl chloride, Triethylamine | DCM | 78 | 161-163 |

Note: The yield for the direct analog using this compound was not explicitly stated in the provided search results, but a similar reaction with cyclohexanecarbonyl chloride yielded 78%.[2]

mTOR Signaling Pathway:

The synthesized tetrahydroquinoline derivatives are designed to target the mTOR signaling pathway, a critical cascade in cell proliferation and survival.

References

Application Notes and Protocols: Tetrahydro-2H-pyran-4-carbonyl chloride as a Versatile Acylating Agent in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydro-2H-pyran-4-carbonyl chloride is a highly valuable and versatile acylating agent employed in the synthesis of a diverse range of bioactive molecules, particularly within the realm of drug discovery. Its stable tetrahydropyran (THP) moiety is a common structural motif in numerous pharmaceuticals, often imparting favorable pharmacokinetic properties such as enhanced solubility and metabolic stability. The reactivity of the acyl chloride functional group allows for the efficient formation of robust amide and ester linkages, making it a crucial building block for introducing the THP scaffold into drug candidates. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of kinase inhibitors, a prominent class of therapeutics in oncology.

Application in Kinase Inhibitor Synthesis

A significant application of this compound is in the synthesis of kinase inhibitors, particularly those targeting Cyclin-Dependent Kinases (CDKs). CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.[1] The incorporation of the tetrahydropyran moiety can enhance the drug-like properties of these inhibitors.

One notable example is the synthesis of 5-substituted indazoles, which have been patented as potent kinase inhibitors. In these structures, the Tetrahydro-2H-pyran-4-carboxamide group plays a crucial role in the molecule's interaction with the target kinase. The general synthetic approach involves the acylation of an amino-indazole core with this compound.

General Synthesis of a Kinase Inhibitor Scaffold

References

Application Notes and Protocols: The Role of Tetrahydro-2H-pyran-4-carbonyl Chloride in the Synthesis of Novel COX-2 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclooxygenase-2 (COX-2) is a well-established therapeutic target for the management of inflammation, pain, and various proliferative diseases. The selective inhibition of COX-2 over its isoform, COX-1, is a key strategy in the development of safer non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal side effects. Recent drug discovery efforts have focused on incorporating unique structural motifs to enhance the potency and selectivity of COX-2 inhibitors. One such motif is the tetrahydropyran ring system, which can modulate the physicochemical properties and biological activity of drug candidates. This document provides detailed application notes and protocols on the potential use of Tetrahydro-2H-pyran-4-carbonyl chloride as a key building block in the synthesis of novel COX-2 inhibitors.

Introduction

The tetrahydropyran moiety is a saturated heterocyclic ring that can serve as a versatile scaffold in medicinal chemistry. Its incorporation into drug molecules can influence polarity, lipophilicity, and metabolic stability, thereby improving pharmacokinetic and pharmacodynamic profiles. In the context of COX-2 inhibitors, the introduction of a tetrahydropyran ring can provide a rigid framework for the precise orientation of pharmacophoric features within the enzyme's active site. This compound is a reactive acylating agent that can be effectively utilized to introduce the tetrahydropyran-4-carbonyl moiety into various molecular scaffolds, making it a valuable tool for the synthesis of new chemical entities targeting COX-2.

Data Presentation

The following table summarizes the in vitro inhibitory activities of representative COX-2 inhibitors containing a tetrahydropyran or related heterocyclic moiety, demonstrating the potential of this structural class.

| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| 10b | 8.3 | 0.73 | 11.37 | [1] |

| 11b | >100 | 0.69 | >144.9 | [1] |

Experimental Protocols

General Protocol for the Acylation of an Amine with this compound

This protocol describes a general method for the synthesis of an amide by reacting a primary or secondary amine with this compound. This reaction is fundamental for incorporating the tetrahydropyran-4-carbonyl moiety into a potential COX-2 inhibitor scaffold.

Materials:

-

Appropriate amine-containing scaffold

-

This compound

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Ice bath

-

Standard laboratory glassware

Procedure:

-

Dissolve the amine-containing scaffold (1.0 eq) in anhydrous DCM or THF in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine or DIPEA (1.2 eq) to the solution and stir for 10 minutes.

-

Slowly add a solution of this compound (1.1 eq) in anhydrous DCM or THF to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate) to yield the desired amide.

Synthesis of a Tetrahydropyran-Containing Celecoxib Analogue (Hypothetical)

This protocol outlines a potential synthetic route to a celecoxib analogue where the p-tolyl group is replaced by a tetrahydropyran-containing moiety, introduced via acylation with this compound.

Step 1: Synthesis of the Pyrazole Core

The synthesis of the 1,5-diarylpyrazole core, a common scaffold for COX-2 inhibitors, can be achieved through established literature methods. This typically involves the condensation of a 1,3-diketone with a substituted hydrazine.

Step 2: Acylation with this compound

-

To a solution of the synthesized pyrazole with a free amino group (1.0 eq) in anhydrous THF, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) at 0 °C.

-

Stir the mixture at room temperature for 30 minutes.

-

Cool the reaction to 0 °C and add a solution of this compound (1.1 eq) in anhydrous THF dropwise.

-

Allow the reaction to proceed at room temperature for 4-16 hours.

-

Monitor the reaction by TLC. Once complete, carefully quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography to obtain the target tetrahydropyran-containing COX-2 inhibitor.

Visualizations

Signaling Pathway of COX-2 Inhibition

References

Application Notes and Protocols for the Acylation of Primary Amines with Tetrahydro-2H-pyran-4-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction